
Sulphosuccinic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulphosuccinic acid, sodium salt, also known as sodium sulfosuccinate, is an inorganic compound with the chemical formula C4H7NaO7S. It appears as a white crystalline powder that is soluble in water. This compound is primarily used in industrial applications as a dyeing aid, enhancing color fastness and uniform dyeing. It also serves as a component in surfactants, such as detergents, dye dispersants, and emulsifiers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulphosuccinic acid, sodium salt, is typically synthesized by reacting maleic anhydride with sodium bisulfite. The reaction is carried out at a temperature range of 70-90°C. The maleic anhydride is preheated, and then a solution of sodium bisulfite is slowly added to the system. The reaction mixture is stirred for 2-10 hours at the same temperature range to obtain the sodium sulfosuccinate solution .
Industrial Production Methods
For industrial production, the process involves the same basic reaction but on a larger scale. The raw materials used are maleic anhydride and sodium bisulfite. The reaction is conducted in large reactors with precise control over temperature and stirring to ensure high conversion rates and product quality. The final product is crystallized and purified to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sulphosuccinic acid, sodium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form succinic acid derivatives.
Substitution: It can undergo substitution reactions where the sulfonic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Succinic acid derivatives.
Substitution: Various substituted succinic acid derivatives.
Applications De Recherche Scientifique
Sulphosuccinic acid, sodium salt, has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the extraction and purification of proteins and other biomolecules.
Medicine: Utilized in the formulation of pharmaceuticals, particularly as a component in laxatives and stool softeners.
Industry: Widely used in the textile industry as a dyeing aid, in the cosmetic industry as a mild surfactant, and in the production of detergents and emulsifiers .
Mécanisme D'action
The precise mechanism of action of sulphosuccinic acid, sodium salt, is not fully understood. it is believed to act as a chelator, binding to specific enzymes and proteins and inhibiting their activity. This chelation process can alter the structure and function of the target molecules, leading to various effects depending on the application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulphosuccinic acid, alkyl (C4-C20) or diesters, sodium salts
- Sulphosuccinic acid monoalkyl polyethyleneglycol esters, sodium salts
- Alkyl sulfonates
Uniqueness
Sulphosuccinic acid, sodium salt, is unique due to its combination of properties, including high solubility in water, excellent surfactant properties, and its ability to act as a chelator. These characteristics make it highly versatile and suitable for a wide range of applications, from industrial to pharmaceutical uses .
Propriétés
Numéro CAS |
20526-58-3 |
|---|---|
Formule moléculaire |
C4H5NaO7S |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
sodium;1,4-dihydroxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C4H6O7S.Na/c5-3(6)1-2(4(7)8)12(9,10)11;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);/q;+1/p-1 |
Clé InChI |
WQQPDTLGLVLNOH-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+] |
SMILES canonique |
C(C(C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |
| 20526-58-3 | |
Description physique |
Liquid |
Pictogrammes |
Irritant |
Numéros CAS associés |
29454-16-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic acid](/img/structure/B1623954.png)

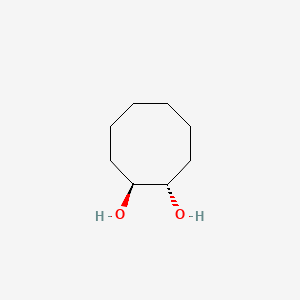
![[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime](/img/structure/B1623958.png)
![{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623960.png)

![(4-Methyl-4H-furo[3,2-B]pyrrol-5-YL)methanol](/img/structure/B1623962.png)
![4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone](/img/structure/B1623964.png)
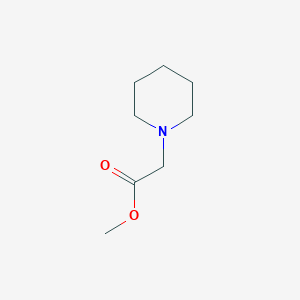

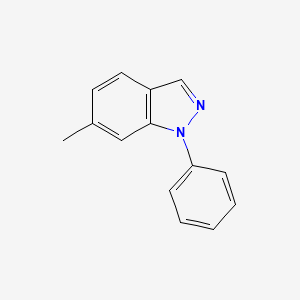
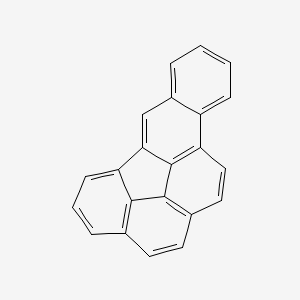
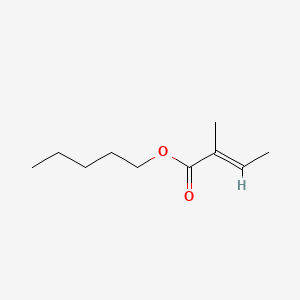
![(1R,4E,6R,7R,17S)-4-Ethylidene-7,17-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1623976.png)
